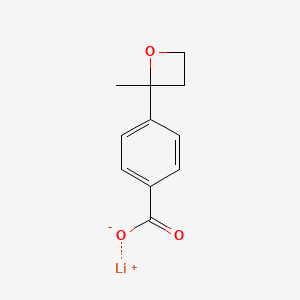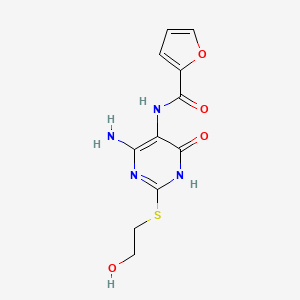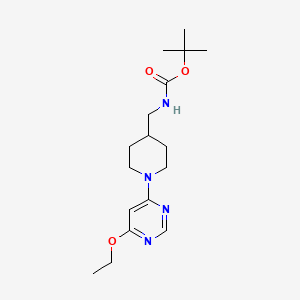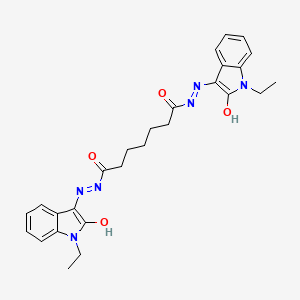
(N'1Z,N'7Z)-N'1,N'7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of hydrazides, which are characterized by the presence of the hydrazide functional group (-NH-NH2). The compound’s structure includes two indolin-2-one moieties connected by a heptanedihydrazide linker, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide typically involves the following steps:
Formation of Indolin-2-one Derivatives: The synthesis begins with the preparation of 1-ethyl-2-oxoindoline-3-carbaldehyde through the reaction of 1-ethylindoline-2,3-dione with appropriate reagents under controlled conditions.
Condensation Reaction: The 1-ethyl-2-oxoindoline-3-carbaldehyde is then subjected to a condensation reaction with heptanedihydrazide in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid. This reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the industrial production methods for (N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide are not well-documented, it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield, cost, and safety. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indolin-2-one moieties or the hydrazide linker are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran or ethanol; low to moderate temperatures.
Substitution: Halogens, alkylating agents, nucleophiles; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide functional group allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the indolin-2-one moieties may interact with cellular proteins and DNA, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(N’1Z,N’7Z)-N’1,N’7-bis(1-methyl-2-oxoindolin-3-ylidene)heptanedihydrazide: Similar structure with a methyl group instead of an ethyl group.
(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)pentanedihydrazide: Similar structure with a pentanedihydrazide linker instead of a heptanedihydrazide linker.
(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)octanedihydrazide: Similar structure with an octanedihydrazide linker instead of a heptanedihydrazide linker.
Uniqueness
(N’1Z,N’7Z)-N’1,N’7-bis(1-ethyl-2-oxoindolin-3-ylidene)heptanedihydrazide is unique due to its specific combination of indolin-2-one moieties and a heptanedihydrazide linker
Properties
IUPAC Name |
N,N'-bis[(1-ethyl-2-hydroxyindol-3-yl)imino]heptanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N6O4/c1-3-32-20-14-10-8-12-18(20)24(26(32)36)30-28-22(34)16-6-5-7-17-23(35)29-31-25-19-13-9-11-15-21(19)33(4-2)27(25)37/h8-15,36-37H,3-7,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJBTRJVAYESKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
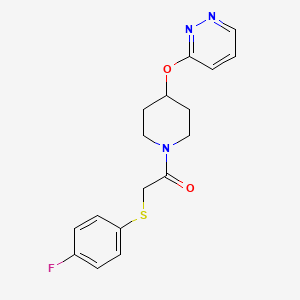
![N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2624397.png)

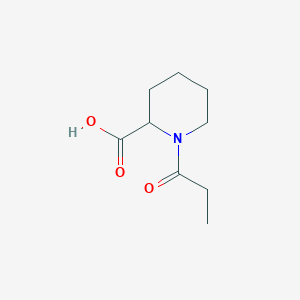
![6-(2-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2624403.png)
![4-nitro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2624404.png)
![8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2624405.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2624406.png)
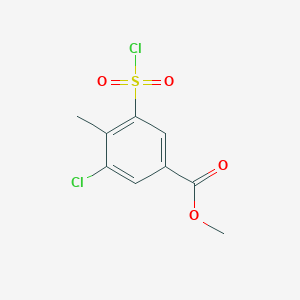
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B2624408.png)
![1-(3-chlorobenzenesulfonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2624410.png)
